N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline and phenylacetic acid derivatives. The key steps in the synthesis may involve:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the methoxyphenyl and phenyl groups via substitution reactions.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide: shares structural similarities with other spirocyclic compounds, such as spirotetramat and spiroindolines.
Uniqueness
- The unique combination of the spirocyclic core with methoxyphenyl and phenyl groups gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential applications.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-19-12-8-11-18(15-19)24-20(27)16-26-22(28)21(17-9-4-2-5-10-17)25-23(26)13-6-3-7-14-23/h2,4-5,8-12,15H,3,6-7,13-14,16H2,1H3,(H,24,27) |
InChI Key |
BXSXSRQDGRCSBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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